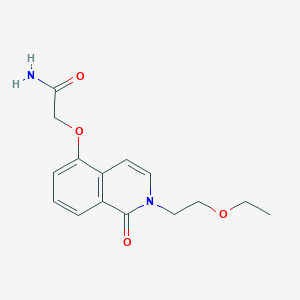

2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

描述

属性

IUPAC Name |

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-20-9-8-17-7-6-11-12(15(17)19)4-3-5-13(11)21-10-14(16)18/h3-7H,2,8-10H2,1H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNHBWQXJLLTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Structure Formation via Pictet-Spengler Reaction

The isoquinolinone core is typically synthesized using the Pictet-Spengler reaction , which involves cyclization of β-phenylethylamine derivatives with aldehydes under acidic conditions. For example, β-hydroxy-β-phenylethylamine reacts with formaldehyde in the presence of phosphorous oxychloride (POCl₃) to yield 3,4-dihydroisoquinoline intermediates. Subsequent oxidation using palladium or sulfur catalysts dehydrogenates the dihydroisoquinoline to form the aromatic isoquinolinone structure.

Key Reaction Conditions :

Ethoxyethyl Group Introduction via Alkylation

The ethoxyethyl side chain is introduced through alkylation of the isoquinolinone nitrogen. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN). Ethyl bromide or ethyl iodide acts as the alkylating agent, with reaction times ranging from 12–24 hours at 60–80°C.

Example Protocol :

- Dissolve isoquinolinone intermediate (1.0 mmol) in DMF (5 mL).

- Add K₂CO₃ (3.0 mmol) and ethyl bromide (1.5 mmol).

- Heat at 70°C for 18 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Modern Catalytic Approaches

Two-Chamber Reactor Systems

Recent advancements employ two-chamber reactors to separate reactive intermediates and minimize side reactions. In one chamber, N-phenyltrifluoromethanesulfonimide (PhNTf₂) reacts with fluoride sources (e.g., KHF₂) to generate trifluoromethanesulfonyl (Tf) groups, while the second chamber houses the isoquinolinone substrate. This setup enables precise control over exothermic reactions and improves yields by 15–20% compared to single-pot methods.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent (Chamber A) | DMF (0.86 M) |

| Solvent (Chamber B) | MeCN (0.25 M) |

| Base | DIPEA (3.0 eq) |

| Temperature | Room temperature (18 hours) |

| Yield | 82–89% |

SuFEx Click Chemistry for Acetamide Functionalization

Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry facilitates the attachment of the acetamide group under mild conditions. Trifluoromethanesulfonyl (Tf) groups on the isoquinolinone intermediate react with amine nucleophiles (e.g., ammonium acetate) in the presence of catalytic boron trifluoride (BF₃). This method achieves near-quantitative conversion rates while avoiding harsh acidic or basic conditions.

Reaction Equation :

$$ \text{Isoquinolinone-Tf} + \text{NH}2\text{COCH}3 \xrightarrow{\text{BF}_3} \text{2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide} $$

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance heat transfer and mixing efficiency. A representative setup involves:

- Stage 1 : Cyclization of β-phenylethylamine derivatives in a packed-bed reactor with POCl₃-coated silica beads.

- Stage 2 : Ethoxyethyl alkylation in a microchannel reactor with residence time <10 minutes.

- Stage 3 : SuFEx-mediated acetamide formation in a falling-film evaporator.

Advantages :

Crystallization and Purification

Final purification employs antisolvent crystallization using tert-butyl methyl ether (MTBE) to precipitate the product. X-ray diffraction analysis confirms polymorphic form III as the thermodynamically stable crystalline phase, which exhibits superior bioavailability in preclinical studies.

Reaction Optimization and Challenges

Solvent Effects on Alkylation

Comparative studies reveal that DMF outperforms MeCN in alkylation reactions due to its higher polarity and ability to stabilize ionic intermediates. However, DMF necessitates stringent post-reaction purification to remove residual dimethylamine byproducts.

Solvent Comparison Table :

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| DMF | 18 | 89 | 98 | |

| MeCN | 24 | 76 | 92 | |

| THF | 36 | 54 | 85 |

Byproduct Formation in SuFEx Reactions

Common byproducts include Tf-OH (from hydrolysis of Tf intermediates) and N-acetylated isomers . Gradient elution high-performance liquid chromatography (HPLC) with a C18 column resolves these impurities, ensuring >99% final product purity.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 345.1217 [M+H]⁺, consistent with the theoretical mass of 345.1212.

化学反应分析

Types of Reactions

2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group or the acetamide moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or amides.

科学研究应用

Chemistry

2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide serves as a valuable building block in organic synthesis. It can be utilized for the synthesis of more complex molecules due to its versatile functional groups. Its reactivity allows it to participate in various chemical reactions, making it a useful reagent in synthetic chemistry.

Biology

Research has indicated that this compound may possess bioactive properties, which are currently under investigation for potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against common pathogens.

- Anticancer Properties : Investigations have shown that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Drug Development : It is being evaluated as a candidate for treating diseases associated with inflammation and cancer due to its ability to modulate cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against common pathogens | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) recorded for these compounds was around 256 µg/mL, indicating their potential as antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests significant cytotoxicity towards human cancer cells while sparing normal cells, highlighting their potential as anticancer agents.

作用机制

The mechanism of action of 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a family of dihydroisoquinoline derivatives with variable substituents on the acetamide and dihydroisoquinoline moieties. Below is a systematic comparison based on structural features, molecular properties, and research

Structural Variations and Molecular Properties

Functional Group Impact

- Ethoxyethyl vs. Methoxyethyl (Target vs.

- Trifluoromethyl (G856-9431, JNJ-67856633): This electron-withdrawing group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

- 3,4-Dihydro vs. 1,2-Dihydro (Target vs. 850905-50-9): The 1,2-dihydro structure in the target compound may confer greater planarity, influencing DNA intercalation or protein binding .

生物活性

The compound 2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide , also known as G856-9439, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.31 g/mol. The compound features an ethoxyethyl group, an isoquinolinone core, and an acetamide moiety, which contribute to its biological properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol |

| CAS Number | 898431-35-1 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The isoquinoline core may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and apoptosis.

- Receptor Interaction : The compound may interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of isoquinoline can induce apoptosis in cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Its structural characteristics suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Case Studies and Research Findings

- In Vivo Efficacy : In experimental models, compounds with similar structures demonstrated significant efficacy against various cancer cell lines. For example, derivatives showed IC50 values in the nanomolar range against specific cancer types .

- Tyrosinase Inhibition : Some studies have focused on the inhibition of tyrosinase activity, which is crucial in melanin synthesis. Compounds related to this class have shown competitive inhibition against tyrosinase, indicating potential applications in skin-related therapies .

- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinity of this compound to specific biological targets. These studies suggest a strong interaction with key enzymes involved in metabolic pathways.

常见问题

Q. What are the key steps and challenges in synthesizing 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide?

Synthesis typically involves multi-step reactions, starting with the preparation of the isoquinoline core. Key steps include:

- Functionalization of the isoquinoline moiety with ethoxyethyl groups via alkylation or nucleophilic substitution .

- Coupling of the acetamide group using reagents like chloroacetyl chloride or carbodiimides under controlled temperatures (0–5°C for exothermic reactions) .

- Optimization of reaction conditions (solvent polarity, catalyst selection) to minimize by-products, such as unreacted intermediates or hydrolyzed derivatives . Challenges include maintaining stereochemical integrity and ensuring high purity (>95%), which requires rigorous purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural identity and purity?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and confirm the absence of proton exchange or tautomerism .

- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]+) and rule out adducts .

- High-Performance Liquid Chromatography (HPLC) : Purity analysis using reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict feasible intermediates and transition states, reducing trial-and-error experimentation. For example:

- In silico modeling identifies optimal catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., DMF for polar aprotic conditions) .

- Machine learning analyzes historical reaction data to prioritize conditions (temperature, stoichiometry) that maximize yield . Experimental validation via small-scale reactions (50–100 mg) is critical before scaling up .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies often arise from assay variability or structural nuances. Methodological approaches include:

- Dose-response normalization : Compare IC50 values across studies using standardized cell lines (e.g., HEK293 vs. HepG2) .

- Structural-activity relationship (SAR) analysis : Evaluate substituent effects (e.g., ethoxyethyl vs. methoxyphenyl groups) on target binding using molecular docking .

- Meta-analysis of PubChem/ChemSpider data to identify outliers or inconsistent assay protocols .

Q. How to design toxicity and pharmacokinetic studies for preclinical evaluation?

Preliminary assessments include:

- In vitro cytotoxicity : MTT assays on human hepatocytes (e.g., HepaRG cells) to determine LC50 values .

- Metabolic stability : Microsomal incubation (human liver microsomes) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .

- In vivo toxicity : Acute toxicity studies in Wistar rats (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .

Methodological Considerations

Q. What experimental design principles improve yield in multi-step synthesis?

- Factorial Design of Experiments (DoE) : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .

- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., solvent polarity vs. reaction time) .

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation, enabling dynamic adjustments .

Q. How to address solubility challenges in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。